3-Allylbenzaldehyde: A Bifunctional Scaffold for Divergent Synthesis
3-Allylbenzaldehyde: A Bifunctional Scaffold for Divergent Synthesis
The following technical guide details the chemical structure, synthesis, and applications of 3-allylbenzaldehyde , a bifunctional aromatic intermediate.
Technical Whitepaper | Version 1.0
Executive Summary
3-Allylbenzaldehyde (CAS: 21156-91-2) is a specialized aromatic intermediate characterized by two distinct reactive handles: an electrophilic formyl group (-CHO) and a nucleophilic allyl group (-CH₂CH=CH₂) at the meta position. Unlike its more common ether analog (3-allyloxybenzaldehyde), the carbon-linked allyl moiety in 3-allylbenzaldehyde offers superior metabolic stability and resistance to hydrolysis, making it a critical scaffold in the development of stable pharmacophores, particularly in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).
Chemical Structure & Physiochemical Properties
The molecule consists of a benzene ring substituted at the 1-position with an aldehyde and at the 3-position with an allyl group.[1] This meta-substitution pattern prevents the steric and electronic conjugation effects often seen in ortho or para isomers, allowing the two functional groups to react independently.
Table 1: Physiochemical Profile
| Property | Value | Notes |
| IUPAC Name | 3-(prop-2-en-1-yl)benzaldehyde | |
| CAS Registry Number | 21156-91-2 | Distinct from O-allyl ether (CAS 40359-32-8) |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes upon air exposure |
| Boiling Point | ~240–250 °C (Predicted) | |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Et₂O | Limited water solubility |
| Storage | 2–8 °C, under Inert Gas (Ar/N₂) | Air-sensitive (aldehyde oxidation) |
Spectral Characterization (¹H NMR)
Data derived from purified samples in CDCl₃:
-
Aldehyde (-CHO): Singlet at δ 10.00 ppm .[2]
-
Aromatic Protons: Multiplets at δ 7.75–7.69 (2H) and δ 7.48–7.44 (2H).[2][3]
-
Allyl -CH=: Multiplet (ddt) at δ 5.98 ppm .[2]
-
Allyl =CH₂: Multiplets at δ 5.14–5.09 ppm .
-
Allyl -CH₂-: Doublet at δ 3.47 ppm .
Synthesis & Manufacturing Protocols
The synthesis of 3-allylbenzaldehyde requires transition-metal catalysis to establish the C(sp²)–C(sp³) bond. The most robust method utilizes Suzuki-Miyaura cross-coupling , which avoids the toxicity of organotin reagents used in Stille couplings.
Protocol: Palladium-Catalyzed Allylation
This protocol describes the coupling of 3-formylphenylboronic acid with allyl alcohol, a "green" route that generates water as the primary byproduct.
Reagents:
-
Substrate: 3-Formylphenylboronic acid (1.0 equiv)
-
Coupling Partner: Allyl alcohol (1.0 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (0.8 mol%)
-
Ligand: Triphenylphosphite (0.8 mol%)
-
Solvent: Anhydrous 1,4-Dioxane[2]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen (N₂).
-
Dissolution: Charge flask with 3-formylphenylboronic acid and Pd₂(dba)₃ in anhydrous 1,4-dioxane.
-
Activation: Add triphenylphosphite and allyl alcohol via syringe.
-
Reaction: Heat the mixture to 100 °C for 3 hours under N₂ atmosphere.
-
Workup: Cool to room temperature (RT). Dilute with diethyl ether and wash with brine.
-
Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10% Et₂O/Hexanes).
-
Yield: Expect ~55–65% isolated yield of clear liquid.
Visualization: Synthesis Pathway
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling route using allyl alcohol.
Reactivity Profile & Applications
The utility of 3-allylbenzaldehyde lies in its orthogonality . The aldehyde and allyl groups can be functionalized sequentially without interference, enabling the rapid construction of complex heterocyclic libraries.
A. Divergent Synthesis Pathways
-
Aldehyde-Selective Transformations:
-
Reductive Amination: Reaction with amines/NaBH₃CN yields secondary amines (drug linkers).
-
Knoevenagel Condensation: Reaction with active methylenes yields chalcones (anti-inflammatory scaffolds).
-
-
Allyl-Selective Transformations:
-
Olefin Metathesis: Ring-Closing Metathesis (RCM) with Grubbs catalysts to form macrocycles or fused bicyclic systems (e.g., indenes).
-
Oxidation: Epoxidation (mCPBA) or Dihydroxylation (OsO₄) introduces chirality.
-
B. Use in Drug Discovery[7]
-
Fragment-Based Design: The molecule serves as a "linker fragment," connecting an aromatic core to a lipophilic tail (allyl) or a polar head (aldehyde derived).
-
Chalcone Synthesis: Used to synthesize meta-allyl chalcones, which are investigated for inhibition of lipoxygenase and cyclooxygenase pathways.
-
Bio-Cleavage Probes: Used as a substrate to test the regioselectivity of oxidative enzymes (e.g., Trametes hirsuta oxidases), which selectively cleave the alkene to a ketone or acid.
Visualization: Divergent Reactivity
Figure 2: Orthogonal reactivity allowing for divergent library synthesis.
Safety & Handling Protocol
As a reactive aldehyde, 3-allylbenzaldehyde requires specific handling to maintain purity and ensure operator safety.
-
Air Sensitivity: The aldehyde proton is susceptible to autoxidation to 3-allylbenzoic acid. Protocol: Store under Argon or Nitrogen atmosphere. Seal containers with Parafilm or store in a glovebox.
-
Temperature: Store at 2–8 °C to prevent polymerization of the allyl group or degradation.
-
Hazards (GHS Classification):
-
Disposal: Dispose of as organic waste (halogen-free). Quench residual aldehyde with aqueous sodium bisulfite before disposal if necessary.
References
-
Synthesis via Suzuki-Miyaura Coupling: Paul, C. E., et al. (2012).[2] "Expanding the regioselective enzymatic repertoire: oxidative mono-cleavage of dialkenes catalyzed by Trametes hirsuta." Chemical Communications, 48, 3303-3305. [3]
-
General Reactivity of Allyl-Benzaldehydes: Kishner, A. (1912).[2] "3-Allylbenzaldehyde synthesis and properties." Journal of the Chemical Society, Abstracts.
-
Applications in Chalcone Synthesis: ResearchGate Review. (2025).[1][6][5] "Synthesis and pharmacological applications of chalcones."
